molecular formula C11H12N2OS B13078856 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13078856
M. Wt: 220.29 g/mol
InChI Key: PKLSXDOAXUJTHL-UHFFFAOYSA-N
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Description

5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol This compound features a pyrazole ring substituted with a trimethyl group and a thiophene ring substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethylpyrazole with thiophene-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents such as bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both the trimethyl-substituted pyrazole ring and the thiophene-2-carbaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .

Biological Activity

5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiophene ring fused with a pyrazole moiety, featuring a trimethyl substitution on the pyrazole ring and an aldehyde functional group. Its molecular formula is C11H12N2SC_{11}H_{12}N_2S, with a molecular weight of approximately 220.29 g/mol. The presence of the aldehyde group enhances its reactivity, making it a versatile intermediate for further chemical modifications.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell membranes .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines like MCF-7 and MDA-MB-231. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and apoptosis, showing promise as a lead compound in cancer therapy .
  • Anti-inflammatory Effects : The anti-inflammatory potential of related pyrazole derivatives has been documented, suggesting that this compound may also exhibit similar effects by modulating inflammatory pathways and reducing cytokine production .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been suggested that pyrazole derivatives can inhibit enzymes involved in tumor growth and inflammation .
  • Cellular Interaction : Molecular docking studies indicate that variations in the substitution patterns on the pyrazole or thiophene rings can significantly influence binding interactions with biological targets, enhancing their efficacy.
  • Synergistic Effects : Some studies have explored the synergistic effects of this compound when used in combination with established chemotherapeutic agents like doxorubicin, showing enhanced cytotoxicity against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains through membrane disruption.
Anticancer ActivityShowed significant cytotoxic effects on MCF-7 and MDA-MB-231 cells; indicated potential for combination therapy with doxorubicin.
Anti-inflammatory EffectsSuggested modulation of inflammatory pathways; potential for development as an anti-inflammatory agent.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-(3,4,5-trimethylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-7-8(2)12-13(9(7)3)11-5-4-10(6-14)15-11/h4-6H,1-3H3

InChI Key

PKLSXDOAXUJTHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(S2)C=O)C

Origin of Product

United States

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